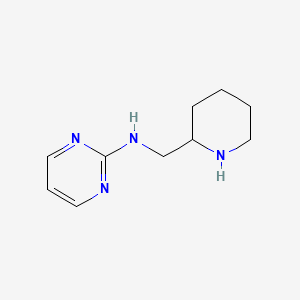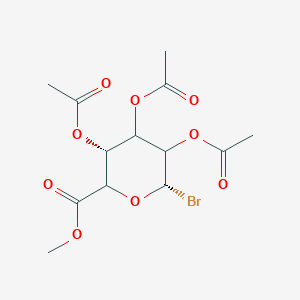
Methotrexate Diglutamate Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methotrexate Diglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic agent and immunosuppressant. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. This compound is a modified form that includes additional glutamate residues and trifluoroacetate, which may influence its pharmacokinetic and pharmacodynamic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate Diglutamate Trifluoroacetate typically involves the conjugation of methotrexate with glutamate residues followed by the addition of trifluoroacetate. The process begins with the activation of methotrexate, which is then reacted with glutamic acid under controlled conditions to form the diglutamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methotrexate Diglutamate Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methotrexate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methotrexate Diglutamate Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and analysis of methotrexate derivatives.
Biology: Employed in studies investigating the cellular uptake and metabolism of methotrexate and its derivatives.
Medicine: Utilized in research focused on improving the efficacy and reducing the toxicity of methotrexate-based therapies.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the therapeutic potential of methotrexate
Wirkmechanismus
Methotrexate Diglutamate Trifluoroacetate exerts its effects by inhibiting several key enzymes involved in nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase. This inhibition leads to the suppression of DNA synthesis and cell division, which is particularly effective in rapidly dividing cancer cells. The addition of glutamate residues and trifluoroacetate may enhance the compound’s stability and cellular uptake, further improving its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Methotrexate Polyglutamates: Derivatives with multiple glutamate residues, which exhibit enhanced cellular retention and efficacy.
Methotrexate-d3 Diglutamate Trifluoroacetate: A stable isotope-labeled version used in research for tracking and quantification purposes
Uniqueness
Methotrexate Diglutamate Trifluoroacetate is unique due to the presence of both diglutamate and trifluoroacetate groups. These modifications can potentially improve the compound’s pharmacokinetic properties, such as increased stability and better cellular uptake, compared to the parent methotrexate and other derivatives .
Eigenschaften
Molekularformel |
C27H32F3N9O10 |
|---|---|
Molekulargewicht |
699.6 g/mol |
IUPAC-Name |
(2S)-5-[[(2S)-4-carboxy-1-hydroperoxybutan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H31N9O8.C2HF3O2/c1-34(11-15-10-28-22-20(30-15)21(26)32-25(27)33-22)16-5-2-13(3-6-16)23(38)31-17(24(39)40)7-8-18(35)29-14(12-42-41)4-9-19(36)37;3-2(4,5)1(6)7/h2-3,5-6,10,14,17,41H,4,7-9,11-12H2,1H3,(H,29,35)(H,31,38)(H,36,37)(H,39,40)(H4,26,27,28,32,33);(H,6,7)/t14-,17-;/m0./s1 |
InChI-Schlüssel |
AJVWJJAUEFPRLT-RVXRQPKJSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



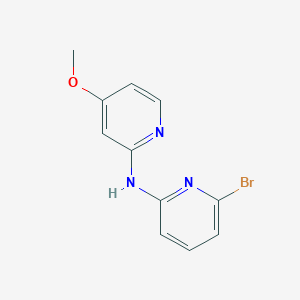
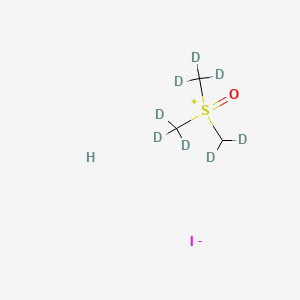
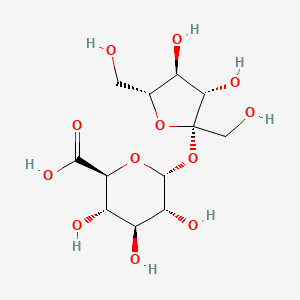
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
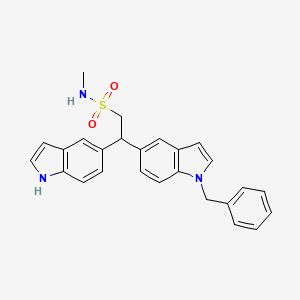
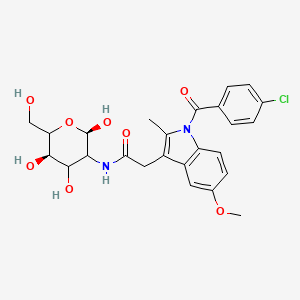
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
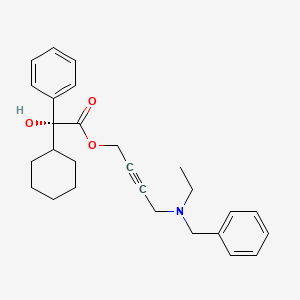

![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
